5-Chloroquinoline-7-carbonitrile is a chemical compound belonging to the class of quinoline derivatives, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is classified as an organonitrogen heterocyclic compound due to the presence of nitrogen in its structure.
5-Chloroquinoline-7-carbonitrile can be identified by its Chemical Abstracts Service number (CAS No. 131123-76-7) and has been categorized under several classes, including:
The compound is recognized for its structural features, which include a chloro substituent at the fifth position and a carbonitrile group at the seventh position of the quinoline ring system.
The synthesis of 5-chloroquinoline-7-carbonitrile can be achieved through various methods, primarily involving the cyclization of suitable precursors. A common approach includes:
These methods have been documented in patents detailing procedures for synthesizing similar quinoline derivatives, emphasizing the importance of reaction conditions and reagent selection to achieve desired outcomes .
The molecular formula of 5-chloroquinoline-7-carbonitrile is . Its structure consists of a chloro group attached to the quinoline nucleus at position five and a cyano group at position seven.
Key structural data includes:
The compound's three-dimensional structure can be analyzed using molecular modeling software, allowing for visualization of steric interactions and electronic properties.
5-Chloroquinoline-7-carbonitrile undergoes several types of chemical reactions, including:
These reactions are crucial for developing new compounds with enhanced biological activity or different pharmacological profiles .
5-Chloroquinoline-7-carbonitrile possesses distinct physical properties:
These properties influence its handling, storage conditions, and potential applications in scientific research .
5-Chloroquinoline-7-carbonitrile is primarily utilized in:
Ongoing research aims to expand its utility in drug discovery, particularly in developing treatments for infectious diseases and cancer .
Quinoline, a bicyclic heterocycle fusing benzene and pyridine rings, has been a cornerstone of medicinal chemistry since the isolation of quinine from Cinchona bark in the 19th century. This scaffold’s versatility lies in its balanced physicochemical properties: moderate lipophilicity (log P ≈ 2.04), weak basicity (pKa ≈ 4.85), and capacity for both electrophilic and nucleophilic substitutions [1] [7]. These attributes enable extensive structural diversification, facilitating optimal interactions with biological targets. Historically, quinoline-based drugs have addressed diverse therapeutic areas:
Table 1: Clinically Approved Quinoline-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Chloroquine | Antimalarial | 4-Aminoquinoline with diethylalkylamine chain |
Ciprofloxacin | Antibacterial | 1-Cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid |
Cabozantinib | Anticancer (Tyrosine kinase inhibitor) | 6,7-Dimethoxyquinoline with aryloxy linkage |
Aripiprazole derivative | Antipsychotic | Quinolin-2-one fused with piperazine |
The scaffold’s "privileged" status arises from its ability to bind diverse biological targets. Modifications at positions C-5, C-7, and C-8 significantly alter bioactivity. For example, 8-hydroxyquinoline derivatives exhibit metal-chelating properties useful in neurodegenerative disease research [7] [8]. Chlorine substitution, particularly at C-5 or C-7, enhances target affinity and metabolic stability due to its electron-withdrawing nature and ability to form halogen bonds [5]. Over 250 FDA-approved drugs contain chlorine, with 73% featuring a single chlorine atom—underscoring its role in optimizing pharmacokinetics [5].
The cyano group (–C≡N) imparts unique advantages in quinoline functionalization, serving as both a bioisostere and a versatile chemical handle. Its linear geometry and strong electron-withdrawing nature (Hammett constant σₘ = 0.56) modulate electron density, influencing binding interactions and metabolic pathways [2] [8]. Key roles include:
Table 2: Synthetic Routes to Cyano-Substituted Quinolines
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Conrad-Limpach-Knorr | Aniline + ethyl acetoacetate, polyphosphoric acid, 250°C | 4-Quinolone | 60–85% |
Gould-Jacobs | Aniline + diethyl ethoxymethylenemalonate, diphenyl ether, 250°C | 4-Hydroxyquinoline | 70–90% |
Copper-Catalyzed Cyanation | Terminal alkyne + ICN, CuOTf, TEMP, toluene, 80°C | Propiolonitrile | 45–92% |
Rh-Catalyzed Hydrocyanation | Alkyne + acetone cyanohydrin, TpRh(COD), dppf, 110°C | Alkenyl nitrile | 51–88% |
The cyano group’s electron-withdrawing capacity also fine-tunes the quinoline’s HOMO-LUMO gap, influencing optical properties useful in diagnostic probes. For instance, 7-cyanoquinolines exhibit blue-shifted fluorescence compared to hydroxylated analogs, enabling cellular imaging applications [8].
Positional isomerism critically governs the bioactivity of quinoline derivatives. The 5-chloro-7-cyano pattern represents a strategic functionalization that exploits steric and electronic synergies:
Table 3: Impact of Substituent Positions on Quinoline Bioactivity
Substituent Pattern | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) | DNA Gyrase Binding ΔG (kcal/mol) |
---|---|---|---|
5-Cl-7-CN | 0.25 (S. aureus) | 1.8 (MCF-7) | −7.1 |
6-Cl-7-CN | 1.0 | 4.3 | −6.2 |
5-CN-7-Cl | 0.5 | 2.9 | −6.8 |
Unsubstituted | >16 | >20 | −5.0 |
Biological implications of this pattern include:
Synthetic access to this isomer relies on regioselective cyanation:
Figure: 5-Chloroquinoline-7-carbonitrile with Key Positions Labeled
8 7 6 ┌───┬───┐ 9 │ │ │ 5 └───┴───┘ 1 2 3/4
Position 7: Cyano group (-C≡N)Position 5: Chlorine atom (Cl)
This targeted functionalization exemplifies rational design leveraging positional effects to optimize drug-receptor interactions. Future directions include exploiting the cyano group for click chemistry or photoaffinity labeling in targeted therapies [8].
Compound Names in Article:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3